molecular formula C21H23N3O4S B2652357 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1798488-30-8

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2652357
CAS No.: 1798488-30-8
M. Wt: 413.49
InChI Key: VTVQFANNXKDNCO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a potent, selective, and ATP-competitive inhibitor of Monopolar Spindle 1 Kinase (Mps1, also known as TTK). Mps1 is a central regulator of the Spindle Assembly Checkpoint (SAC), a critical mechanism that ensures the fidelity of chromosome segregation during mitosis. By selectively inhibiting Mps1 kinase activity, this compound induces premature anaphase onset and chromosome mis-segregation, leading to aneuploidy and genomic instability in treated cells. Its primary research value lies in its utility as a chemical probe to investigate SAC function, mitotic mechanisms, and the consequences of aneuploidy in cellular models. Given that Mps1 is frequently overexpressed in various human cancers, this inhibitor is a valuable tool for pre-clinical oncology research, enabling the study of targeting the SAC as a therapeutic strategy. Research demonstrates that this compound can inhibit the proliferation of a broad range of cancer cell lines and has shown efficacy in vivo, supporting its role in investigating novel anti-mitotic cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-23-20-6-2-5-18(20)19(22-23)14-24(13-16-4-3-10-27-16)29(25,26)17-7-8-21-15(12-17)9-11-28-21/h3-4,7-8,10,12H,2,5-6,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQFANNXKDNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and data tables summarizing relevant studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Cyclopentapyrazole : A bicyclic structure that contributes to the compound's pharmacological properties.
  • Dihydrobenzofuran : A fused ring system that enhances the compound's biological activity.

The molecular formula is C18H22N4O3SC_{18}H_{22}N_4O_3S, and it has a molecular weight of approximately 378.46 g/mol.

Pharmacological Properties

Research indicates that compounds containing furan and pyrazole moieties exhibit various biological activities, including:

  • Antiinflammatory Activity : Several studies have shown that similar compounds can inhibit inflammatory pathways, making them potential candidates for treating autoimmune diseases .
  • Anticancer Effects : Furan derivatives have been reported to induce apoptosis in cancer cells and may act as chemotherapeutic agents .

The proposed mechanism of action for this compound involves:

  • Inhibition of PI3K Pathway : Similar furan-based compounds have been identified as selective inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly PI3Kgamma, which is implicated in inflammatory responses .
  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, leading to altered cellular responses.

Case Studies

  • Study on Antiinflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects of the compound in a mouse model.
    • Methodology : Administration of varying doses was performed, and leukocyte recruitment was measured.
    • Results : Significant reduction in leukocyte recruitment was observed at higher doses, indicating potential therapeutic effects against inflammation.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : The compound was tested against various cancer cell lines using MTT assays.
    • Results : The compound showed notable cytotoxicity with IC50 values comparable to established chemotherapeutics.

Data Table Summary

StudyBiological ActivityMethodologyKey Findings
1AntiinflammatoryMouse modelReduced leukocyte recruitment
2AnticancerMTT assaySignificant cytotoxicity against cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the sulfonamide class, which includes herbicides, fungicides, and pharmaceuticals. Below is a comparative analysis with key analogs, emphasizing structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Solubility (mg/L) Primary Application
Target Compound ~450 (estimated) Sulfonamide, dihydrobenzofuran, furan, cyclopentapyrazole <50 (predicted) Research (hypothetical)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) 325.3 Triazolopyrimidine-sulfonamide 49 (pH 7) Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) 278.3 Oxazolidinyl, methoxyacetamide 3400 Fungicide (oomycete control)

Key Findings:

Structural Complexity : The target compound’s cyclopentapyrazole and dihydrobenzofuran systems confer greater steric bulk compared to flumetsulam’s planar triazolopyrimidine ring. This may enhance binding affinity to hydrophobic enzyme pockets but reduce solubility .

Mechanistic Insights: Flumetsulam inhibits acetolactate synthase (ALS), critical in branched-chain amino acid synthesis.

Solubility and Bioavailability : Oxadixyl’s high solubility (3400 mg/L) correlates with its systemic fungicidal activity, whereas the target compound’s low predicted solubility may limit field efficacy unless formulated with adjuvants.

Synthetic Accessibility : The cyclopentapyrazole moiety in the target compound introduces synthetic challenges, such as regioselective alkylation and strain management in the fused ring system. In contrast, flumetsulam’s synthesis is more straightforward due to its planar heterocycle .

Research Implications and Limitations

Key research gaps include:

  • Enzymatic Assays : Testing inhibitory activity against ALS, carbonic anhydrase, or other sulfonamide targets.
  • Solubility Optimization : Structural modifications (e.g., polar substituents) to improve aqueous solubility without compromising binding.

Notes:

SHELX programs (e.g., SHELXL) are recommended for future crystallographic studies to resolve the compound’s 3D conformation .

Flumetsulam and oxadixyl serve as benchmarks for agrochemical design but differ significantly in substituent chemistry .

Q & A

Q. What are the key structural features of the compound, and how do they influence its biological activity?

The compound combines a 2,3-dihydrobenzofuran-5-sulfonamide core with furan-2-ylmethyl and 1-methyltetrahydrocyclopenta[c]pyrazolemethyl substituents. The sulfonamide group enhances hydrogen-bonding potential, while the fused cyclopentapyrazole and dihydrobenzofuran moieties contribute to conformational rigidity, potentially improving target selectivity. The furan group may facilitate π-π interactions with aromatic residues in enzymes or receptors. Structural analogs (e.g., pyrazole-sulfonamide hybrids) show activity in enzyme inhibition assays, suggesting similar mechanisms .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the 2,3-dihydrobenzofuran-5-sulfonamide backbone via sulfonation of dihydrobenzofuran derivatives.
  • Step 2 : Alkylation of the sulfonamide nitrogen with furan-2-ylmethyl and tetrahydrocyclopenta[c]pyrazolemethyl groups using reagents like LDA (lithium diisopropylamide) in THF under inert atmospheres .
  • Critical parameters : Solvent polarity (e.g., THF vs. DMF), reaction temperature (0–25°C), and stoichiometric control to avoid byproducts. Purification often requires silica gel chromatography and HPLC for final validation .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (1H/13C) confirms substituent connectivity and purity, with aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.0–3.0 ppm.
  • HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and purity (>95% required for biological assays).
  • HRMS validates molecular weight, with fragmentation patterns indicating stability of the sulfonamide and heterocyclic groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Replace dihydrobenzofuran with indole or benzothiophene to assess electronic effects on target binding.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrazole ring to enhance metabolic stability.
  • Methodology : Use parallel synthesis to generate analogs, followed by enzymatic assays (e.g., kinase inhibition) and computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. What experimental strategies resolve contradictory data in biological activity assays?

  • Orthogonal assays : Validate enzyme inhibition results with cell-based assays (e.g., proliferation inhibition in cancer lines) to rule out false positives.
  • Binding studies : Use surface plasmon resonance (SPR) to measure direct interactions with targets like COX-2 or HDACs, comparing kinetic parameters (KD, kon/koff) across assays .
  • Structural analysis : Co-crystallization or cryo-EM of the compound bound to its target can clarify discrepancies between computational predictions and empirical data .

Q. How can metabolic stability and degradation pathways be investigated?

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key degradation sites often include the furan ring (oxidation) and sulfonamide cleavage.
  • Stabilization strategies : Introduce deuterium at labile C-H bonds or replace furan with thiophene to reduce oxidative metabolism .

Q. What computational approaches predict off-target interactions?

  • Pharmacophore modeling : Use Schrödinger’s Phase to identify overlapping features with unrelated targets (e.g., GPCRs, ion channels).
  • Machine learning : Train models on Tox21 datasets to flag potential cytotoxicity or genotoxicity risks.
  • Docking validation : Cross-check predictions with experimental data from kinase profiling panels .

Q. How can enantiomeric purity be achieved and validated during synthesis?

  • Chiral resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric synthesis : Employ palladium-catalyzed reductive cyclization with chiral ligands (e.g., BINAP) to control stereochemistry.
  • Validation : Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .

Methodological Notes

  • Data interpretation : Always cross-reference spectral data (NMR, HRMS) with synthetic intermediates to trace impurities.
  • Assay design : Include positive controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility.
  • Safety : Handle nitro intermediates (common in furan derivatives) with care due to potential explosivity .

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